2-Hydroxytricosanoic acid
2-Hydroxytricosanoic acid
2-hydroxy Tricosanoic acid is a hydroxylated fatty acid that has been found in the inner bark of E. globulus, the leaves of wild, kiyomi, and zweigeltrepe grape vines, C. elegans, and Pseudosuberites and S. massa sea sponges.
2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It derives from a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate.
2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It derives from a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate.
Brand Name:
Vulcanchem
CAS No.:
2718-37-8
VCID:
VC20847941
InChI:
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)
SMILES:
CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Molecular Formula:
C23H46O3
Molecular Weight:
370.6 g/mol
2-Hydroxytricosanoic acid
CAS No.: 2718-37-8
Cat. No.: VC20847941
Molecular Formula: C23H46O3
Molecular Weight: 370.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-hydroxy Tricosanoic acid is a hydroxylated fatty acid that has been found in the inner bark of E. globulus, the leaves of wild, kiyomi, and zweigeltrepe grape vines, C. elegans, and Pseudosuberites and S. massa sea sponges. 2-hydroxytricosanoic acid is a 2-hydroxy fatty acid that is tricosanoic acid substituted by a hydroxy group at position 2. It has a role as a marine metabolite and an animal metabolite. It derives from a tricosanoic acid. It is a conjugate acid of a 2-hydroxytricosanoate. |
|---|---|
| CAS No. | 2718-37-8 |
| Molecular Formula | C23H46O3 |
| Molecular Weight | 370.6 g/mol |
| IUPAC Name | 2-hydroxytricosanoic acid |
| Standard InChI | InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) |
| Standard InChI Key | JZWLIRVAYJRWLN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
| Appearance | Unit:10 mgSolvent:nonePurity:98+%Physical solid |
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